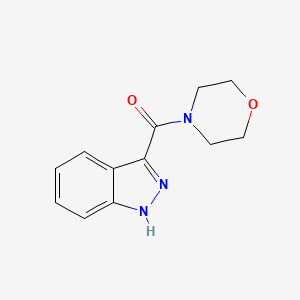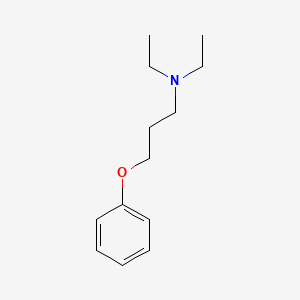![molecular formula C14H27NO2S B6138880 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6138880.png)
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine, also known as MPMP, is a synthetic compound that belongs to the class of morpholine-based compounds. It has gained significant interest in the scientific community due to its potential applications in various fields, including drug development, chemical synthesis, and material science.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine is not fully understood. However, it has been proposed that 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been suggested that 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine inhibits the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II.
Biochemical and physiological effects:
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has been found to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells. 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine in lab experiments is its ease of synthesis. Additionally, 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine is relatively stable and can be stored for extended periods of time. However, one limitation of using 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine in lab experiments is its low solubility in water, which may make it difficult to work with in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine. One area of interest is the development of 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine and its effects on cellular processes. Finally, there is potential for the use of 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine in other fields, such as material science, due to its unique chemical properties.
Métodos De Síntesis
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine can be synthesized using a variety of methods, including the reaction of morpholine with 4-methylpentanoyl chloride and methylthioacetic acid in the presence of a base. The resulting product is then purified using methods such as column chromatography or recrystallization. Other methods of synthesis include the use of morpholine, 4-methylpentanoyl chloride, and methylthioacetic acid in the presence of a catalyst, such as triethylamine or pyridine.
Aplicaciones Científicas De Investigación
2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-[2-(4-methylpentyl)morpholin-4-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2S/c1-12(2)5-4-6-13-11-15(8-9-17-13)14(16)7-10-18-3/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBADAMQJLVCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpentyl)-4-[3-(methylthio)propanoyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6138814.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)

![3-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-N-2-thienyl-1-piperidinecarboxamide](/img/structure/B6138832.png)
![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)
![N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6138854.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)
![2-(2-methoxyethyl)-6-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6138864.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6138870.png)

![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B6138884.png)
![3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide](/img/structure/B6138902.png)
![[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6138909.png)